molecular formula C18H12ClN5O2 B2463180 6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione CAS No. 866019-01-4

6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

Cat. No. B2463180
M. Wt: 365.78
InChI Key: OFKKUSSIRPKFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are found in various naturally occurring metabolites and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by a pyrimidine ring substituted with two carbonyl groups, an imino group, and phenyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound could be similar to those of other pyrimidinediones. For example, pyrimidinediones can undergo substitution reactions at the C-4 and C-8 positions .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various novel derivatives with potential biological activities. For instance, it has been involved in the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]triazine derivatives, indicating its versatility in the formation of complex heterocyclic structures (El-Agrody et al., 2001).

Moreover, its derivatives have been synthesized and evaluated as antibacterial agents, showing the compound's relevance in the development of new antimicrobial agents (Cieplik et al., 2008). The structural integrity and arrangement of these compounds have been confirmed through X-ray crystallography studies, further highlighting the compound's potential in scientific research (Low et al., 2004).

Biological Activity and Chemical Interactions

The synthesized derivatives of this compound have demonstrated significant antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of these compounds in therapeutic applications, especially as antimicrobial agents (Lamie, 2008). Additionally, the interaction of the compound with other chemical structures and its reactivity under different conditions has been explored, providing insights into its chemical behavior and potential for further modification (Martirosyan et al., 2010).

Structural Characterization and Modification

The compound and its derivatives have been characterized by spectral methods, including IR, NMR, and mass spectra. This comprehensive characterization provides a deep understanding of the compound's structure and potential modifications for specific applications (Shivraj et al., 2020). Additionally, the structural investigations have revealed the formation of specific conformations and hydrogen-bonding networks, which are crucial for understanding the compound's interactions and stability (Wolska & Herold, 2000).

Future Directions

The future research directions could involve studying the biological activities of this compound, given that pyrimidinediones have been found to have various biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

properties

IUPAC Name

4-amino-6-(2-chlorophenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2/c19-12-9-5-4-8-11(12)16-21-13-14(17(25)23-16)22-18(26)24(15(13)20)10-6-2-1-3-7-10/h1-9H,20H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWFWBNTWPRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione

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